molecular formula C43H58N2O2 B3119441 Chromoionophore XIV CAS No. 251109-61-2

Chromoionophore XIV

Cat. No. B3119441
CAS RN: 251109-61-2
M. Wt: 634.9 g/mol
InChI Key: FVPMDBGEVFDTLR-QOSDPKFLSA-N
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Description

Chromoionophore XIV is a dye that can be used together with Calcium Ionophore VI to make optode membranes with excellent operating characteristics . The sensitivity of these membranes can be tuned by variation of the sample pH .


Synthesis Analysis

Chromoionophore XIV is used in ion-selective optodes, which are known to be pH dependent and usually operated in a passive mode . These sensors must exhibit not only excellent chemical selectivity but also the ability to eliminate the optical background interference such as autofluorescence and light scattering .


Molecular Structure Analysis

The empirical formula of Chromoionophore XIV is C43H58N2O2 . It has a molecular weight of 634.93 . The structure of Chromoionophore XIV contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .


Physical And Chemical Properties Analysis

Chromoionophore XIV is a highly lipophilic pH indicator . It is used in optode membranes, which have excellent operating characteristics . The sensitivity of these membranes can be tuned by variation of the sample pH .

Scientific Research Applications

Metal Ionic Input Signaling

Chromoionophore XIV has been developed to provide an 'off-on-off' signaling mechanism for metal cationic inputs. This functionality is significant for molecular information processing and designing new sensory materials (Kubo, Obara, & Tokita, 1999).

Anion Sensing

The chromoionophore is utilized for colorimetric determination of anions in solution, highlighting its relevance in analytical chemistry and biochemistry. It operates through hydrogen bonding, making it effective for detecting various anions in aprotic media (Nishizawa, Kato, Hayashita, & Teramae, 1998).

Mechanism of Action

Chromoionophore XIV can reversibly recognize alcohol molecules due to the hydrogen bonding formation between Chromoionophore XIV and –OH moiety, which leads to fluorescence enhancement . This response mechanism relies on the fact that Chromoionophore XIV can reversibly recognize alcohol molecules due to the hydrogen bonding formation between Chromoionophore XIV and –OH moiety .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Chromoionophore XIV .

Future Directions

There is a considerable demand for maintenance-free electrolyte/pH sensors suited for decentralized sweat chemical monitoring . Recent advances to renovate the chromoionophores and detection modes of ion-selective optodes render the sensors one step closer to be successfully applied in real complex samples .

properties

IUPAC Name

[2-[(E)-2-acridin-9-ylethenyl]-5-(diethylamino)phenyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N2O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-43(46)47-42-34-36(45(5-2)6-3)32-30-35(42)31-33-37-38-25-21-23-27-40(38)44-41-28-24-22-26-39(37)41/h21-28,30-34H,4-20,29H2,1-3H3/b33-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPMDBGEVFDTLR-QOSDPKFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585006
Record name 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251109-61-2
Record name 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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